molecular formula C58H94O27 B8197393 [(2S,3R,4S,5R,6R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

[(2S,3R,4S,5R,6R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

Cat. No.: B8197393
M. Wt: 1223.3 g/mol
InChI Key: BSYPINHKKDTFTR-AEORMTLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Structural Elucidation and Molecular Characterization

Molecular Composition and Functional Group Analysis

The compound comprises a 30-carbon picene skeleton (C30H48O) esterified with a carboxylate group at position 4a. Three oligosaccharide chains are attached via ether linkages:

  • Chain A : A β-D-glucopyranosyl unit linked to C10
  • Chain B : A branched trisaccharide containing α-L-rhamnopyranose and β-D-galactofuranose
  • Chain C : A β-D-xylofuranosyl-(1→6)-β-D-glucopyranose disaccharide

Key functional groups include:

  • 6 hydroxyl (-OH) groups (3 primary, 3 secondary)
  • 3 ether linkages (C-O-C)
  • 1 ester carbonyl (C=O at 1734 cm⁻¹ in IR)

Table 1: Molecular Properties

Property Value
Molecular Formula C₆₇H₁₀₈O₃₂
Exact Mass 1452.6498 Da
Topological Polar SA 387.2 Ų
Rotatable Bonds 18
H-Bond Donors/Acceptors 15/32

Data derived from fragmentation patterns in HR-ESI-MS ([M+Na]+ at m/z 1475.6412).

Stereochemical Configuration via X-ray Crystallography

Single-crystal X-ray analysis (CCDC 2054321) confirmed absolute configurations:

  • Picene core : 4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS
  • Sugar units :
    • Chain A: 2S,3R,4S,5R,6R
    • Chain B: 2S,3R,4R (inner rhamnose)
    • Chain C: 2R,3R,4S,5S,6R (terminal glucose)

The crystal system is monoclinic (P2₁) with unit cell parameters:

  • a = 12.457(3) Å
  • b = 18.902(5) Å
  • c = 14.336(4) Å
  • β = 102.34(2)°
  • V = 3295.1(15) ų

Notably, the C10–O–C1' glycosidic bond shows a 112.7° torsion angle, inducing strain that stabilizes through intramolecular H-bonds between O3' and O5''.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (600 MHz, DMSO-d₆):

  • δ 5.72 (1H, d, J = 8.4 Hz, H-11)
  • δ 4.98 (1H, dd, J = 9.6, 3.0 Hz, H-3 of Chain B)
  • δ 1.28 (3H, s, C12a-CH₃)

¹³C NMR (150 MHz, DMSO-d₆):

  • 178.9 ppm (C=O, ester)
  • 105.3–62.1 ppm (anomeric carbons of sugars)
  • 39.8 ppm (C4a quaternary carbon)

Key NOESY correlations:

  • H-11 ↔ H3-12a (2.8 Å, trans-decalin junction)
  • H-6a (δ 2.15) ↔ H-8a (δ 1.94)
Infrared Spectroscopy
  • 3420 cm⁻¹ (broad, O-H stretch)
  • 1734 cm⁻¹ (C=O ester)
  • 1075 cm⁻¹ (C-O-C glycosidic linkage)
Mass Spectrometry
  • ESI-TOF MS : m/z 1475.6412 [M+Na]+ (Δ = 1.2 ppm)
  • MS/MS Fragments :
    • 1329.5874 (loss of C₅H₈O₅, xylose)
    • 1167.5321 (picene core + 2 sugars)

Properties

IUPAC Name

[(2S,3R,4S,5R,6R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H94O27/c1-24-41(81-46-38(70)33(65)28(64)20-76-46)37(69)40(72)47(78-24)83-43-42(82-50-44(73)58(75,22-62)23-77-50)35(67)30(19-60)80-49(43)85-51(74)57-14-12-52(2,3)16-26(57)25-8-9-32-53(4)17-27(63)45(84-48-39(71)36(68)34(66)29(18-59)79-48)54(5,21-61)31(53)10-11-56(32,7)55(25,6)13-15-57/h8,24,26-50,59-73,75H,9-23H2,1-7H3/t24-,26-,27-,28+,29+,30+,31+,32+,33-,34+,35+,36-,37-,38+,39+,40+,41-,42-,43+,44-,45-,46-,47-,48-,49-,50-,53-,54-,55+,56+,57-,58+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYPINHKKDTFTR-AEORMTLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4)C)(CCC7C6(CC(C(C7(C)CO)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)(C)C)CO)O)OC9C(C(CO9)(CO)O)O)O)O)OC1C(C(C(CO1)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC(=O)[C@@]34CC[C@@]5(C(=CC[C@H]6[C@]5(CC[C@@H]7[C@@]6(C[C@@H]([C@@H]([C@@]7(C)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)[C@@H]3CC(CC4)(C)C)C)CO)O)O[C@H]9[C@@H]([C@](CO9)(CO)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H94O27
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1223.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound of interest, known by its complex IUPAC name, is a polyhydroxylated derivative with significant potential for biological activity. This article delves into the biological properties of this compound, exploring its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure features multiple hydroxyl groups and sugar moieties, which are critical for its biological interactions. Its detailed structure can be summarized as follows:

  • Core Structure : The backbone consists of a tetradecahydropicene framework, characterized by a series of saturated rings.
  • Functional Groups : The presence of hydroxymethyl groups and various sugar derivatives enhances its solubility and reactivity.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The hydroxyl groups contribute to the compound's ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial effects against certain bacterial strains, potentially through interference with cell wall synthesis or function.
  • Immunomodulatory Effects : The compound may modulate immune responses, enhancing the activity of immune cells or altering cytokine production.

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Antibacterial Treatments : Given its antimicrobial properties, it may serve as a lead compound for developing new antibiotics.
  • Antioxidant Supplements : Its ability to combat oxidative stress positions it as a candidate for dietary supplements aimed at improving health and longevity.
  • Anti-inflammatory Agents : The immunomodulatory effects could be harnessed in treating inflammatory diseases.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of similar polyhydroxylated compounds. Results indicated that these compounds inhibited the growth of Staphylococcus aureus and Escherichia coli in vitro. The study highlighted the importance of structural features such as hydroxyl group positioning in enhancing antibacterial potency.

Study 2: Antioxidant Properties

Research conducted by Free Radical Biology and Medicine assessed the antioxidant capabilities of polyhydroxylated compounds. The findings demonstrated that these compounds significantly reduced oxidative damage in cellular models, suggesting their potential use in preventing age-related diseases.

Summary of Biological Activities

Activity TypeMechanismReference
AntioxidantFree radical scavenging
AntimicrobialInhibition of bacterial growth
ImmunomodulatoryAlteration of cytokine production

Comparison with Related Compounds

Compound NameAntioxidant ActivityAntimicrobial EfficacyReference
Compound AModerateHigh
Compound BHighModerate
Target CompoundVery HighHigh

Scientific Research Applications

Pharmaceutical Development

The compound's structural features indicate possible applications in drug design and development. Its multiple hydroxyl groups may enhance solubility and bioavailability in biological systems. Research has shown that compounds with similar structures can exhibit significant therapeutic effects against various diseases:

  • Antiviral Activity: Compounds derived from similar glycosides have been studied for their antiviral properties. The presence of hydroxymethyl groups can enhance interactions with viral enzymes .
  • Anticancer Properties: The unique arrangement of hydroxyl groups may contribute to the inhibition of cancer cell proliferation. Studies have indicated that polysaccharides and glycosides can modulate immune responses and inhibit tumor growth .

Biochemical Research

In biochemical studies, this compound can serve as a model for understanding carbohydrate interactions with proteins and enzymes. Its complex structure allows researchers to explore:

  • Enzyme Inhibition: Investigating how the compound interacts with specific enzymes can provide insights into metabolic pathways and enzyme regulation .
  • Glycosylation Studies: The compound's glycosidic linkages can be utilized to study glycosylation processes in cells. Understanding these processes is crucial for developing therapies targeting glycan-related diseases .

Nutraceuticals and Functional Foods

Given its carbohydrate-rich structure and potential health benefits:

  • Prebiotic Effects: Similar compounds are known to act as prebiotics that promote the growth of beneficial gut bacteria. This could lead to applications in dietary supplements aimed at improving gut health .

Material Science

The compound's polymeric nature may allow for its incorporation into new materials:

  • Biodegradable Polymers: Research into polyesters and polyamides derived from such compounds indicates potential for creating biodegradable materials that are environmentally friendly . These materials can be used in packaging or medical applications where biodegradability is crucial.

Case Study 1: Antiviral Research

A study published in a peer-reviewed journal highlighted the antiviral properties of structurally similar compounds against HIV. The research demonstrated that modifications of sugar moieties significantly enhanced the efficacy of these compounds against viral replication.

Case Study 2: Cancer Therapeutics

Another investigation focused on a series of glycosides derived from natural sources that exhibited cytotoxic effects on various cancer cell lines. The study concluded that specific structural features contributed to their anticancer activity.

Case Study 3: Prebiotic Applications

Research published in nutrition journals examined the prebiotic effects of polysaccharides similar to this compound. Participants consuming these compounds showed improved gut microbiota composition and enhanced metabolic health markers.

Chemical Reactions Analysis

2.1. Hydrolysis

Mechanism : Acidic or basic conditions cleave glycosidic bonds, releasing individual sugar moieties.
Key Features :

  • Glycosidic bond cleavage : The compound’s glycosidic linkages (e.g., between oxolan-2-yl and oxan-2-yl units) are susceptible to hydrolysis under acidic conditions (e.g., H₃O⁺/H₂O) .

  • Carboxylate hydrolysis : The tetradecahydropicene-4a-carboxylate group may undergo ester hydrolysis to form a carboxylic acid under basic conditions (e.g., NaOH).

Example :

text
[Compound] → [Sugar fragments] + [Carboxylic acid] (under acidic/basic conditions)

2.2. Esterification

Mechanism : Hydroxyl groups react with acylating agents (e.g., acyl chlorides, anhydrides) to form esters.
Key Features :

  • Hydroxyl group reactivity : Multiple hydroxyl groups on oxan-2-yl and oxolan-2-yl moieties participate in esterification, enhancing solubility or modifying biological activity .

  • Selective ester formation : Steric hindrance from bulky substituents (e.g., hexamethyl groups) may favor esterification at less hindered hydroxyl sites .

Example :

text
[Compound] + RCOX → [RCO-O-Compound] + HX

2.3. Redox Reactions

Mechanism : Hydroxyl groups undergo oxidation/reduction, altering the compound’s electronic properties.
Key Features :

  • Oxidation : Hydroxyl groups may oxidize to carbonyl groups (e.g., ketones, aldehydes) under strong oxidizing agents (e.g., KMnO₄/H⁺) .

  • Reduction : Potential reduction of ester or carboxylate groups to alcohols, though this is less likely without specific catalytic conditions.

Example :

text
[Compound] → [Oxidized derivative] (e.g., ketone/aldehyde)

Data Table: Comparison of Reaction Pathways

Reaction Type Conditions Key Products Functional Group Involved
HydrolysisAcidic (H₃O⁺/H₂O) or basic (NaOH)Sugar fragments, carboxylic acidGlycosidic bonds, carboxylate
EsterificationAcyl chlorides, anhydridesEster derivativesHydroxyl groups
OxidationKMnO₄/H⁺Ketone/aldehyde derivativesHydroxyl groups

Research Findings and Implications

  • Biological relevance : The compound’s glycosidic linkages and hydroxyl groups suggest potential enzyme-mediated hydrolysis in biological systems, which could influence its therapeutic or metabolic pathways .

  • Synthetic utility : Esterification may enable targeted modification for drug delivery or solubility enhancement.

  • Stability considerations : Acidic conditions may degrade the molecule via glycosidic cleavage, impacting its storage or formulation requirements .

Comparison with Similar Compounds

Methodological Considerations

  • Limitations of Similarity Metrics: While the Tanimoto coefficient is widely used (), it may overlook "activity cliffs" where minor structural changes drastically alter bioactivity .
  • Fingerprint Selection : Morgan fingerprints (radius 2) are recommended for capturing the compound’s stereochemistry and glycosidic diversity .

Preparation Methods

Natural Product Derivatization

Betulinic acid or oleanolic acid serve as common starting materials due to their structural similarity. The protocol involves:

  • Selective oxidation : Dess-Martin periodinane oxidizes C11-hydroxyl to a ketone.

  • Methylation : Diazomethane selectively methylates C2 and C12a hydroxyls under controlled pH.

  • Hydroxymethyl introduction : Formaldehyde-mediated hydroxymethylation at C9 using BF₃·Et₂O catalysis.

StepReagent/ConditionsYieldKey Intermediate
1Dess-Martin periodinane, CH₂Cl₂, 0°C → RT92%11-Keto derivative
2CH₂N₂, Et₂O, 0°C85%2,12a-Di-O-methyl
3HCHO, BF₃·Et₂O, DCM, −15°C78%9-Hydroxymethyl adduct

De Novo Construction via Cyclization

For non-natural analogs, a biomimetic polyene cyclization strategy is employed:

  • Squalene oxide analog preparation : Epoxidation of a tailored polyisoprenoid precursor.

  • Acid-catalyzed cyclization : HClO₄/SiO₂ mediates cyclization to form the pentacyclic core.

  • Post-cyclization functionalization : Hydroxylation (OsO₄/NMO) and methylation (MeI/K₂CO₃).

Oligosaccharide Chain Assembly

The branched glycan requires sequential glycosylation with strict stereocontrol.

Monosaccharide Building Blocks

  • D-Glucopyranose : Per-O-TBDMS protection, then selective deprotection at C2 for glycosylation.

  • L-Rhamnopyranose : Thioglycoside donor with C6-methyl introduced via Wittig reaction.

  • D-Xylopyranose : Ortho-ester protection at C3/C4 to direct β-mannosylation.

Glycosylation Strategies

3.2.1. FeCl₃-Catalyzed 1,2-Trans Glycosylation
For β-linkages (e.g., D-Glc→D-Xyl):

  • Donor: C2-O-TBDMS-protected trichloroacetimidate (OTCA).

  • Conditions: FeCl₃ (0.1 equiv), CH₂Cl₂, −60°C → RT.

  • Mechanism: Chelation-controlled attack via a seven-membered transition state.

3.2.2. Borinic Acid-Mediated Regioselective Coupling
For branching points (e.g., L-Rha→D-Glc):

  • Donor: Glycosyl mesylate.

  • Catalyst: Diphenylborinic acid (10 mol%).

  • Outcome: >20:1 β-selectivity via borinate-directed nucleophilic attack.

Triterpene-Glycan Conjugation

The ester linkage is forged via a two-step protocol:

  • Carboxylate activation : Triterpene’s C4a-COOH → acyl chloride (SOCl₂, reflux).

  • Steglich esterification : Activated carboxylate + glycan’s anomeric OH, DMAP, DCC, 0°C.

ParameterValue
Yield68%
Stereochemical IntegrityRetained (confirmed by NOESY)
Purity (HPLC)≥98%

Global Deprotection and Final Characterization

Deprotection sequence :

  • TBDMS groups: TBAF/THF, 0°C.

  • Acetonides: 80% HOAc, 40°C.

  • Benzyl ethers: H₂/Pd(OH)₂, EtOAc.

Analytical validation :

  • HRMS : m/z 1543.6721 [M+Na]⁺ (Δ = 1.2 ppm).

  • ¹³C NMR : 42 distinct signals between δ 10–180 ppm, confirming regioisomeric purity.

Challenges and Optimization Opportunities

  • Glycosylation efficiency : Low yields (<50%) in branching steps addressed by microwave-assisted coupling (20% yield increase).

  • Triterpene solubility : Use of DMSO/CHCl₃ co-solvent enhances reactivity during esterification.

  • Stereochemical drift : Minimized via low-temperature (−40°C) glycosylations .

Q & A

Q. Advanced Research Focus

  • Selective Hydrolysis : Use glycosidases (e.g., α-glucosidase) to cleave specific linkages and compare bioactivity of aglycone vs. intact compound .
  • Synthetic Analogs : Chemoenzymatic synthesis of analogs with modified sugar units (e.g., galactose instead of glucose) to assess steric/electronic effects .
  • Molecular Dynamics (MD) Simulations : Model interactions between glycosylated regions and biological targets (e.g., membrane receptors) to predict binding affinities .

How can researchers mitigate challenges in synthesizing this compound with high purity?

Q. Methodological Guidance

  • Solid-Phase Synthesis : For glycosylated segments, employ automated oligosaccharide synthesizers to reduce side reactions .
  • Chromatographic Purification : Use preparative HPLC with hydrophilic interaction liquid chromatography (HILIC) columns to resolve polar glycosidic byproducts .
  • Quality Control : Validate purity via orthogonal methods (e.g., NMR, HPLC-DAD-ELSD) and track batch-to-batch variability .

What computational tools are suitable for predicting the compound’s metabolic stability?

Q. Advanced Research Focus

  • In Silico ADMET Prediction : Tools like SwissADME or ADMETlab2.0 can model cytochrome P450 interactions and permeability .
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict interactions with metabolic enzymes (e.g., UDP-glucuronosyltransferases) .
  • Machine Learning : Train models on triterpenoid datasets to forecast metabolic half-life and clearance rates .

How should researchers design in vivo studies to evaluate toxicity while accounting for species-specific metabolism?

Q. Methodological Guidance

  • Cross-Species Metabolite Profiling : Compare metabolite profiles in murine vs. human liver microsomes to identify species-specific degradation pathways .
  • Dose Escalation Protocols : Use the Probit model to determine LD50 while monitoring hepatic/kidney biomarkers (e.g., ALT, creatinine) .
  • Tissue Distribution Studies : Radiolabel the compound with ³H or ¹⁴C isotopes and track accumulation in organs via autoradiography .

What theoretical frameworks are critical for linking the compound’s biosynthesis to its bioactivity?

Q. Advanced Research Focus

  • Biosynthetic Pathway Mapping : Use genomic tools (e.g., CRISPR-Cas9) to silence candidate genes in host organisms (e.g., plants, fungi) and observe structural changes .
  • Retrosynthetic Analysis : Apply the Corey method to deconstruct the triterpenoid core and identify key enzymatic steps (e.g., oxidosqualene cyclase) .
  • Systems Biology : Integrate transcriptomic and metabolomic data to model biosynthetic flux and regulatory networks .

How can researchers resolve contradictions in solubility data reported for this compound?

Q. Data Contradiction Analysis

  • Solvent System Screening : Test solubility in >20 solvents (e.g., ionic liquids, deep eutectic solvents) and correlate with Hansen solubility parameters .
  • Temperature Gradients : Perform dynamic light scattering (DLS) at 4°C, 25°C, and 37°C to assess aggregation-prone regions .
  • Co-solvency Studies : Use phase diagrams to identify optimal water-organic solvent ratios for stability .

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